molecular formula C5H11IN2S B1371783 2-Ethylthio-2-imidazoline hydroiodide CAS No. 86240-40-6

2-Ethylthio-2-imidazoline hydroiodide

Cat. No.: B1371783
CAS No.: 86240-40-6
M. Wt: 258.13 g/mol
InChI Key: IPRNMFUSZFMREG-UHFFFAOYSA-N
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Description

2-Ethylthio-2-imidazoline hydroiodide is a chemical compound with the molecular formula C5H11IN2S. It is a derivative of imidazoline, a class of heterocyclic compounds containing nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylthio-2-imidazoline hydroiodide typically involves the reaction of 2-ethylthioimidazole with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-Ethylthioimidazole+Hydroiodic Acid2-Ethylthio-2-imidazoline hydroiodide\text{2-Ethylthioimidazole} + \text{Hydroiodic Acid} \rightarrow \text{this compound} 2-Ethylthioimidazole+Hydroiodic Acid→2-Ethylthio-2-imidazoline hydroiodide

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylthio-2-imidazoline hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated imidazoline derivatives.

Scientific Research Applications

2-Ethylthio-2-imidazoline hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reactant in the preparation of various heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It acts as an effective corrosion inhibitor and is used in the formulation of protective coatings.

Mechanism of Action

The mechanism of action of 2-Ethylthio-2-imidazoline hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cell membranes, altering their permeability and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio-2-imidazoline hydroiodide
  • 2-Phenylthio-2-imidazoline hydroiodide
  • 2-(Methylamino)-2-imidazoline hydroiodide

Uniqueness

2-Ethylthio-2-imidazoline hydroiodide is unique due to its specific ethylthio substituent, which imparts distinct chemical and biological properties. Compared to its methylthio and phenylthio analogs, the ethylthio derivative exhibits different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

2-ethylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.HI/c1-2-8-5-6-3-4-7-5;/h2-4H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNMFUSZFMREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006658
Record name 2-(Ethylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86240-40-6
Record name NSC523864
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Ethylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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